molecular formula C12H19NS B13059971 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13059971
M. Wt: 209.35 g/mol
InChI Key: SZUPCWNTOCXYAO-UHFFFAOYSA-N
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Description

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a thienopyridine derivative featuring a fused thiophene and pyridine ring system. Thienopyridines are notable for their role as platelet aggregation inhibitors, particularly as antagonists of the P2Y12 ADP receptor.

Property Value/Description
Molecular Formula C₁₂H₁₉NS (estimated based on substituent addition to base structure)
Substituent 3-Methylbutyl (isopentyl) at 4-position
Core Structure 4H,5H,6H,7H-thieno[3,2-c]pyridine (tetrahydrothienopyridine)
Potential Bioactivity Likely P2Y12 receptor modulation (inferred from structural analogs)

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-(3-methylbutyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-9(2)3-4-11-10-6-8-14-12(10)5-7-13-11/h6,8-9,11,13H,3-5,7H2,1-2H3

InChI Key

SZUPCWNTOCXYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1C2=C(CCN1)SC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Hantzsch dihydropyridine synthesis is a well-known method for preparing pyridine derivatives, which can be adapted for thienopyridine synthesis . This method typically involves the condensation of aldehydes, ammonia, and β-ketoesters in the presence of a catalyst.

Industrial Production Methods

Industrial production of thienopyridines, including this compound, often utilizes continuous flow reactors and advanced catalytic systems to enhance yield and efficiency . The use of shape-selective catalysts, such as ZSM-5 zeolites, has been reported to improve the selectivity and conversion rates in the synthesis of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted thienopyridines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyridine derivatives exhibit structural diversity, with variations in substituents and ring saturation influencing their pharmacological profiles. Below is a detailed comparison with key analogs:

Prasugrel

  • Structure: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate .
  • Key Features :
    • Prodrug requiring hepatic activation to its active metabolite (R-138727).
    • Irreversibly binds to P2Y12 receptors, inhibiting platelet aggregation.
    • Higher potency and faster onset than clopidogrel .
  • Physicochemical Properties: LogP: ~3.5 (predicted for parent compound). Melting Point: Not explicitly stated but synthesized intermediates (e.g., 5-trityl derivatives) have melting points >90°C .

Clopidogrel

  • Structure: Methyl 2-(2-chlorophenyl)-2-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)acetate .
  • Key Features :
    • Prodrug metabolized to an active thiol derivative.
    • Slower onset and variable patient response due to genetic polymorphisms in CYP2C19 .
  • Comparison with Target Compound :
    • The 3-methylbutyl substituent in the target compound may enhance lipophilicity (LogP ~4–5) compared to clopidogrel’s chlorophenyl-methyl ester (LogP ~2.8).

Other Structural Analogs

Structural and Functional Analysis

Substituent Effects

  • Aromatic/Ester Groups (e.g., Clopidogrel) : Enhance metabolic stability and target specificity but may introduce CYP450-dependent activation .

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